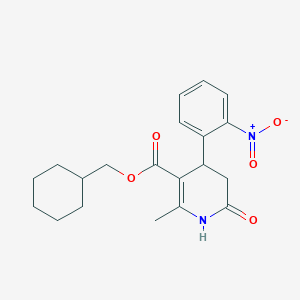
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
説明
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride, also known as MPPI, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a selective and potent antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in regulating various physiological and behavioral functions, such as mood, anxiety, and pain perception. Therefore, MPPI has been studied extensively for its potential therapeutic applications in various disorders, including depression, anxiety, and chronic pain.
作用機序
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a selective and potent antagonist of the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor that is involved in regulating various physiological and behavioral functions, such as mood, anxiety, and pain perception. By blocking the 5-HT1A receptor, 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride can modulate the activity of the serotonergic system, which is involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models and human studies. It has also been shown to reduce pain sensitivity in animal models. The anxiolytic and antidepressant effects of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride are thought to be mediated by its ability to modulate the activity of the serotonergic system. The reduction in pain sensitivity is thought to be due to its ability to block the 5-HT1A receptor, which is involved in the regulation of pain perception.
実験室実験の利点と制限
One of the advantages of using 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its selectivity and potency as a 5-HT1A receptor antagonist. This allows for precise modulation of the serotonergic system, which can be useful in studying various physiological and behavioral functions. However, one limitation of using 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is its potential off-target effects, as it may interact with other receptors or enzymes in addition to the 5-HT1A receptor.
将来の方向性
1. Further studies are needed to investigate the potential therapeutic applications of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in various disorders, such as depression, anxiety, and chronic pain.
2. The development of more selective and potent 5-HT1A receptor antagonists may lead to the discovery of more effective treatments for various disorders.
3. The use of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in combination with other drugs or therapies may enhance its therapeutic effects.
4. The investigation of the molecular mechanisms underlying the effects of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride may lead to the discovery of new targets for drug development.
5. The development of new animal models may provide a better understanding of the physiological and behavioral effects of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride.
科学的研究の応用
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in various disorders, including depression, anxiety, and chronic pain. It has been shown to have anxiolytic and antidepressant effects in animal models and human studies. 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has also been studied for its potential use in the treatment of chronic pain, as it has been shown to reduce pain sensitivity in animal models.
特性
IUPAC Name |
1-(4-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-13-3-5-15(6-4-13)19-12-14(18)11-17-9-7-16(2)8-10-17;;/h3-6,14,18H,7-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSJQXIFHPJDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4723825.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4723830.png)
![2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4723838.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4723849.png)

![5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4723861.png)
![2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4723872.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B4723878.png)


![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4723890.png)
![4-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4723895.png)
